ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate
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Overview
Description
ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves multistep reactionsIndustrial production methods often employ optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic systems.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, leading to the modulation of biological pathways. This compound can inhibit enzymes or receptors involved in inflammatory and neurodegenerative processes .
Comparison with Similar Compounds
ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:
Pyrazole: The parent compound with a simpler structure.
Trifluoromethylpyrazole: Similar structure but lacks the ethyl and methoxy groups.
Methoxypyrazole: Contains a methoxy group but lacks the trifluoromethyl group.
This compound’s unique combination of functional groups makes it a valuable molecule in various fields of research and industry.
Properties
IUPAC Name |
ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c1-4-23-13(21)12-9-14(2,22-3)20(19-12)11-7-5-6-10(8-11)15(16,17)18/h5-8H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMJFXSPOBCMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)OC)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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